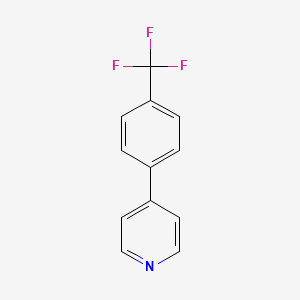

4-(4-(Trifluoromethyl)Phenyl)Pyridine

Overview

Description

4-(4-(Trifluoromethyl)Phenyl)Pyridine is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to the pyridine core. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability, lipophilicity, and binding affinity to biological targets .

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The most prevalent and efficient method for synthesizing 4-(4-(Trifluoromethyl)Phenyl)Pyridine involves the Suzuki-Miyaura cross-coupling reaction between a halogenated pyridine and 4-(trifluoromethyl)phenylboronic acid or its derivatives.

-

$$

\text{4-Halopyridine} + \text{4-(Trifluoromethyl)phenylboronic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}

$$ -

- Catalyst: Palladium diacetate or Pd(PPh₃)₄

- Ligand: (R)-6-dicyclohexylphosphino-6'-diphenylphosphino-3,3'-dimethoxy-2,2',4,4'-tetramethyl-1,1'-biphenyl

- Base: Cesium hydroxide monohydrate or potassium carbonate

- Solvent: Dodecane, butan-1-ol, water mixture

- Temperature: 25–80°C

- Atmosphere: Inert (nitrogen or argon)

- Reaction Time: 0.08 to 4 hours depending on stage

Yields: Reported yields can reach up to 75% under optimized conditions.

Advantages: High selectivity, mild conditions, and tolerance to various functional groups.

References: Yang et al., European Journal of Organic Chemistry, 2012.

Synthesis via Metal Reagent Addition and Cyclization

An alternative synthetic route involves the use of metal reagents to form intermediates that cyclize into trifluoromethyl-substituted pyridines.

-

- Activation of zinc powder in N,N-dimethylformamide (DMF) with trimethylchlorosilane at 60°C.

- Dropwise addition of a mixture of 1,1,1-trifluoro-4-alkoxy-3-butene-2-ketone and chloroacetonitrile in DMF.

- Reflux for 3 hours to form an allyl alcohol intermediate.

- Reaction with phosphorus pentachloride (PX₅) and/or hydrogen chloride gas in organic solvent to induce cyclization and chlorination.

- Workup includes extraction, drying, concentration, and distillation to isolate 2-chloro-4-trifluoromethylpyridine, a key intermediate.

Yield: Approximately 61.5% for the intermediate 2-chloro-4-trifluoromethylpyridine.

Significance: This method provides a synthetic block approach to trifluoromethylpyridines, enabling further functionalization.

Reference: Chinese patent CN1263094A, 1999.

Industrial Vapor-Phase Fluorination and Chlorination

For large-scale production, vapor-phase catalytic fluorination and chlorination of methyl-substituted pyridines are employed.

-

- Starting from 3-picoline, methyl group fluorination occurs in a fluidized-bed catalyst reactor.

- Subsequent nuclear chlorination of the pyridine ring in an empty phase reactor yields chlorinated trifluoromethylpyridines.

- Major products include 2,5-dichloro-3-(trifluoromethyl)pyridine and minor products like 2-chloro-3-(trifluoromethyl)pyridine.

Application: These intermediates can be converted to this compound derivatives via further synthetic steps.

Reference: J-Stage article on trifluoromethylpyridines synthesis, 2021.

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Halopyridine, 4-(Trifluoromethyl)phenylboronic acid, Pd catalyst, base, inert atmosphere | Up to 75 | High selectivity, mild conditions | Requires expensive Pd catalyst, inert atmosphere |

| Metal Reagent Addition & Cyclization | Zinc powder, trimethylchlorosilane, trifluoroalkoxy ketone, chloroacetonitrile, PX₅, HCl | ~61.5 | Direct synthesis of trifluoromethylpyridine intermediates | Multi-step, requires careful handling of PX₅ and HCl |

| Vapor-Phase Fluorination/Chlorination | 3-Picoline, catalyst fluidized bed, chlorination in vapor phase | Industrial scale | Suitable for large-scale production | Complex reactor setup, product mixture |

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligands significantly affects the coupling efficiency and yield in Suzuki reactions. Bulky, electron-rich ligands improve turnover numbers and selectivity.

Solvent Effects: Mixed solvent systems (e.g., dodecane with butan-1-ol and water) enhance solubility of reactants and base, improving reaction rates.

Temperature and Time: Moderate temperatures (80–110°C) and reaction times (12–24 hours) balance conversion and minimize side reactions.

Purification: Flash column chromatography using silica gel with hexane/ethyl acetate gradients is effective for isolating pure product.

Safety Considerations: Handling of phosphorus pentachloride and hydrogen chloride requires strict moisture control and fume hood use due to corrosive and toxic nature.

The preparation of this compound is predominantly achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling, offering high yields and functional group tolerance. Alternative methods involving metal reagent-mediated cyclization and industrial vapor-phase fluorination provide routes to key intermediates and large-scale production, respectively. Optimization of catalysts, ligands, solvents, and reaction conditions is critical to maximize yield and purity. The choice of method depends on scale, available equipment, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: 4-(4-(Trifluoromethyl)Phenyl)Pyridine is used as a building block in the synthesis of various complex organic molecules.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how these groups influence molecular interactions and biological pathways .

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials. Its incorporation into pesticides and other agricultural products enhances their efficacy and stability .

Mechanism of Action

The mechanism by which 4-(4-(Trifluoromethyl)Phenyl)Pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it enables the compound to reach and interact with intracellular targets .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

*Calculated from CAS data ; †Estimated based on molecular formula in .

Electronic and Steric Effects

- Electron-Withdrawing Effects: The -CF₃ group in this compound decreases electron density on the pyridine ring, enhancing reactivity toward electrophilic substitution compared to non-fluorinated analogs like 4-Phenylpyridine .

Physicochemical Properties

- Lipophilicity: The -CF₃ group increases logP values compared to non-fluorinated analogs, improving membrane permeability. For instance, this compound has a calculated logP of ~2.5 (vs. ~1.8 for 4-Phenylpyridine) .

- Thermal Stability: Derivatives like 7f (melting point ~74°C) exhibit lower melting points than non-fluorinated pyridines due to disrupted crystal packing from -CF₃ groups .

Biological Activity

4-(4-(Trifluoromethyl)Phenyl)Pyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which facilitates its interaction with biological membranes and molecular targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C13H8F3N

- Molecular Weight : Approximately 251.208 g/mol

- Structure : The compound consists of a pyridine ring substituted with a trifluoromethyl group and a phenyl group, contributing to its distinctive chemical properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways. For instance, it has been shown to interact with dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment .

- Receptor Modulation : It may bind to cellular receptors, modulating signal transduction pathways that are critical for various physiological processes.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For example:

- IC50 Values : In studies involving various cancer cell lines, compounds similar to this compound demonstrated IC50 values as low as 15.3 µM against MCF-7 cells (breast cancer) and 29.1 µM against MDA-MB453 cells .

- Mechanism : The anticancer effects are linked to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Activity : Studies have shown effectiveness against common pathogens such as E. coli and S. aureus, with significant bacteriostatic effects observed .

- Fungal Activity : Antifungal properties have been reported, making it a candidate for further exploration in treating fungal infections .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | References |

|---|---|---|---|

| Anticancer | MCF-7 | 15.3 | |

| MDA-MB453 | 29.1 | ||

| Antimicrobial | E. coli | Not specified | |

| S. aureus | Not specified | ||

| Fungi | Not specified |

Case Study: DPP-4 Inhibition

A specific study highlighted the role of this compound as a DPP-4 inhibitor, crucial for managing type 2 diabetes:

- Inhibition Mechanism : The compound was found to effectively inhibit DPP-4 activity, which is involved in the degradation of incretin hormones that regulate insulin secretion .

- Therapeutic Potential : This inhibition suggests potential applications in developing new antidiabetic therapies, emphasizing the importance of further research into its pharmacological properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-(Trifluoromethyl)Phenyl)Pyridine, and what experimental conditions optimize yield?

- Methodology :

- Step 1 : Preparation of the pyridine core via halogenation or trifluoromethylation. For example, chlorination of pyridine derivatives followed by introducing the trifluoromethyl group using CF₃ sources (e.g., CF₃Cu) under inert atmosphere .

- Step 2 : Suzuki-Miyaura coupling to attach the 4-(trifluoromethyl)phenyl group. Use Pd/C or Pd(PPh₃)₄ as catalysts, with DMF or THF as solvents at 80–100°C .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

- Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Typical yields: 60–75% (literature range for analogous reactions) .

Q. How is this compound characterized structurally, and what techniques validate purity?

- Techniques :

- NMR : ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., ¹⁹F signal at δ -60 to -65 ppm for CF₃ group) .

- X-ray Crystallography : Refinement via SHELXL (SHELX suite) for absolute configuration determination .

- Elemental Analysis : Verify C, H, N, F content within ±0.4% of theoretical values .

- Purity Validation :

- HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold .

Q. What are the primary applications of this compound in medicinal chemistry?

- Applications :

- Enzyme Inhibition : Acts as a scaffold for kinase inhibitors (e.g., EGFR, VEGFR) due to pyridine’s electron-deficient nature .

- Receptor Binding : Fluorinated aromatic rings enhance lipophilicity and blood-brain barrier penetration in CNS-targeting drugs .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

- Methodology :

- Substituent Variation : Modify the pyridine ring (e.g., 2- or 3-position) or phenyl group (e.g., electron-withdrawing groups) .

- Biological Assays : Test derivatives in enzyme inhibition (e.g., fluorescence polarization) or cell viability assays (e.g., MTT) .

- Key Finding :

- 4-Aryl substitutions enhance apoptotic activity (e.g., 4-aryl-4H-chromenes with EC₅₀ = 0.2 μM) .

Q. What computational strategies predict the binding modes of this compound to biological targets?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases) .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns simulations in GROMACS) .

- Validation :

- Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Strategies :

- Orthogonal Assays : Validate initial HTS hits with SPR (binding affinity) and functional assays (e.g., kinase activity) .

- Statistical Analysis : Apply ANOVA or machine learning to identify outliers in dose-response curves .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

- Challenges :

- Exothermic Reactions : Trifluoromethylation steps require controlled cooling (e.g., -20°C) .

- Catalyst Recycling : Pd/C recovery via filtration to reduce costs .

- Solutions :

- Flow Chemistry : Continuous reactors improve heat management and yield (e.g., 85% yield at 10 g scale) .

Q. What role does this compound play in agrochemical research?

- Applications :

- Herbicide Design : Acts as a precursor for trifluoromethyl-containing herbicides (e.g., oxyfluorfen analogs) .

- Mode of Action : Disrupts protoporphyrinogen oxidase (PPO) in weeds .

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLRYMRLOBCRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346681 | |

| Record name | 4-(4-Trifluoromethylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220000-88-4 | |

| Record name | 4-(4-Trifluoromethylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.